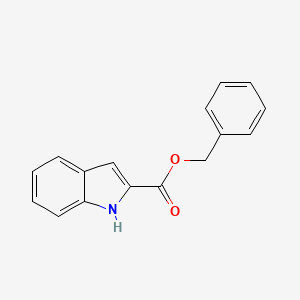
benzyl 1H-indole-2-carboxylate
概要
説明
Benzyl 1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反応の分析
Pd-Catalyzed C–H Activation and Benzylation
Palladium-catalyzed reactions enable selective functionalization at the C3 position of the indole ring. For example:
-
Reaction with benzyl alcohols : In water at 60°C, benzyl 1H-indole-2-carboxylate undergoes C3–H activation using Pd(OAc)₂ and TPPMS as a ligand, producing bis(indolyl)methanes (e.g., 3a ) in 91% yield . This domino reaction avoids the need for protecting groups and demonstrates high regioselectivity.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| C3-Benzylation | Pd(OAc)₂, TPPMS, H₂O, 60°C, 16 h | Bis(indolyl)methane (3a ) | 91% |
Alkylation and Transesterification
-
N-Alkylation : Treatment with benzyl bromide in aqueous KOH/acetone yields ethyl 1-benzyl-1H-indole-2-carboxylate (3 ), which can be hydrolyzed to 1-benzyl-1H-indole-2-carboxylic acid (6 ) under reflux .
-
Transesterification : Using NaOMe in methanol triggers transesterification, producing methyl esters, though this pathway is less efficient compared to direct alkylation .
Hydrolysis and Derivatization
The ester group is hydrolyzed to the carboxylic acid under basic conditions, enabling further derivatization:
-
Hydrazide formation : Reaction with benzyl hydrazine in the presence of EDCI produces indole-2-carbohydrazide derivatives (e.g., 4a–q ), which are pivotal in medicinal chemistry for developing bioactive molecules .
Electrophilic Substitution
The electron-rich indole core facilitates electrophilic substitution at C3. For example:
-
Iodination : Treatment with iodine and potassium hydroxide introduces iodine at C3, yielding 3-iodo derivatives (e.g., 6a–d ) in >80% efficiency . Subsequent benzylation forms 1-benzyl-3-iodo-1H-indole-2-carbonitrile (7a–d ), a precursor for cross-coupling reactions .
Cross-Coupling Reactions
The iodine-substituted derivative participates in diverse cross-coupling reactions:
特性
CAS番号 |
78277-27-7 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
benzyl 1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H13NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-10,17H,11H2 |
InChIキー |
GBVAGZMJJSANDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3N2 |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3N2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














